

# Application Notes and Protocols: Utilizing Imipenem/Cilastatin to Investigate Bacterial Resistance Mechanisms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: *B1256146*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing imipenem/cilastatin as a tool to study and characterize mechanisms of bacterial resistance. The protocols outlined below are designed to assist researchers in identifying and understanding the multifaceted ways in which bacteria evade the potent activity of this broad-spectrum carbapenem antibiotic.

## Introduction

Imipenem is a powerful  $\beta$ -lactam antibiotic belonging to the carbapenem class, which functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.<sup>[1][2]</sup> It is administered in combination with cilastatin, an inhibitor of the renal enzyme dehydropeptidase I, which prevents the rapid degradation of imipenem, thereby increasing its bioavailability and half-life.<sup>[3][1][2][4]</sup> The combination of **imipenem and cilastatin** has been a cornerstone in treating severe bacterial infections. However, the rise of resistance threatens its clinical efficacy.<sup>[5]</sup>

The primary mechanisms of resistance to imipenem/cilastatin can be broadly categorized into three main types:

- Enzymatic Degradation: Production of  $\beta$ -lactamase enzymes, particularly carbapenemases, that hydrolyze the  $\beta$ -lactam ring of imipenem, rendering it inactive.<sup>[6][7]</sup> Common

carbapenemases include *Klebsiella pneumoniae* carbapenemase (KPC), New Delhi metallo- $\beta$ -lactamase (NDM), Verona integron-encoded metallo- $\beta$ -lactamase (VIM), and oxacillinase (OXA) variants.[7][8][9][10]

- Reduced Outer Membrane Permeability: Alterations or loss of outer membrane porins, which act as channels for antibiotics to enter the bacterial cell.[11][12][13] In *Pseudomonas aeruginosa*, the loss of the OprD porin is a frequent cause of imipenem resistance.[5][14][15][16] Similarly, deficiencies in OmpK35 and OmpK36 porins contribute to resistance in Enterobacteriaceae.[17][18]
- Efflux Pump Overexpression: Increased production of efflux pumps that actively transport imipenem out of the bacterial cell before it can reach its PBP targets.[19][20][21] Notable examples include the AdeABC system in *Acinetobacter baumannii* and various Resistance-Nodulation-Division (RND) family pumps in *P. aeruginosa*.[6][19][22]

Often, these mechanisms can coexist within a single bacterial isolate, leading to high levels of resistance.[6][15][16] Understanding these mechanisms is crucial for the development of new therapeutic strategies and for effective infection control.

## Data Presentation: Quantitative Analysis of Imipenem Resistance

The following tables summarize quantitative data from various studies, illustrating the impact of different resistance mechanisms on imipenem susceptibility.

Table 1: Minimum Inhibitory Concentrations (MICs) of Imipenem Against Resistant Isolates

| Bacterial Species       | Resistance Mechanism                          | Imipenem MIC Range (µg/mL) | Reference                                 |
|-------------------------|-----------------------------------------------|----------------------------|-------------------------------------------|
| Pseudomonas aeruginosa  | OprD porin loss                               | >4                         | <a href="#">[15]</a> <a href="#">[16]</a> |
| Pseudomonas aeruginosa  | Metallo-β-lactamase (MBL) production          | ≥64                        | <a href="#">[6]</a>                       |
| Acinetobacter baumannii | Efflux pump overexpression (AdeABC)           | Increased from 0.125 to 8  | <a href="#">[19]</a>                      |
| Enterobacter cloacae    | Porin deficiency and β-lactamase derepression | High-level resistance      | <a href="#">[11]</a>                      |
| Klebsiella pneumoniae   | Carbapenemase (OXA-48) production             | Variable, often high       | <a href="#">[23]</a> <a href="#">[24]</a> |

Table 2: Prevalence of Imipenem Resistance Mechanisms in Clinical Isolates

| Bacterial Species      | Resistance Mechanism                    | Prevalence                | Study Population                                   | Reference |
|------------------------|-----------------------------------------|---------------------------|----------------------------------------------------|-----------|
| Pseudomonas aeruginosa | Mutational disruption of oprD           | 23/27 isolates            | Isolates from a Turkish university hospital        | [5]       |
| Pseudomonas aeruginosa | OprD porin loss                         | 94/109 isolates (86.2%)   | Imipenem-non-susceptible isolates from French ICUs | [15][16]  |
| Pseudomonas aeruginosa | Metallo-β-lactamase production          | 7/109 isolates (6.4%)     | Imipenem-non-susceptible isolates from French ICUs | [15][16]  |
| Klebsiella pneumoniae  | Carbapenemase production (MHT positive) | 33/41 isolates (80.5%)    | Carbapenem-resistant isolates                      | [25]      |
| Klebsiella spp.        | blaNDM-1 gene                           | 73/100 resistant isolates | Environmental isolates                             | [10]      |
| Klebsiella spp.        | blaKPC gene                             | 17/100 resistant isolates | Environmental isolates                             | [10]      |

Table 3: Effect of Efflux Pump Inhibitors on Imipenem MIC

| Bacterial Species     | Efflux Pump Inhibitor | Fold Reduction in Imipenem MIC | Reference |
|-----------------------|-----------------------|--------------------------------|-----------|
| Acinetobacter spp.    | CCCP                  | 2 to 16,384                    | [26]      |
| Klebsiella pneumoniae | CCCP                  | 2 to 4                         | [21]      |

## Experimental Protocols

Detailed methodologies for key experiments to study imipenem/cilastatin resistance are provided below.

## Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of imipenem that inhibits the visible growth of a bacterium.

### Materials:

- Imipenem/cilastatin analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA)
- Bacterial isolates (test and quality control strains, e.g., E. coli ATCC 25922)
- Sterile 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
- Spectrophotometer
- 0.5 McFarland standard
- Sterile saline or phosphate-buffered saline (PBS)

### Procedure (Broth Microdilution Method):

- Prepare Imipenem Stock Solution: Prepare a stock solution of imipenem in a suitable solvent as per the manufacturer's instructions.
- Prepare Bacterial Inoculum:
  - From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).

- Dilute this suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Serial Dilution:
  - Dispense 50  $\mu$ L of sterile CAMHB into each well of a 96-well plate.
  - Add 50  $\mu$ L of the imipenem stock solution to the first well and perform serial twofold dilutions across the plate.
- Inoculation: Add 50  $\mu$ L of the prepared bacterial inoculum to each well.
- Controls: Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of imipenem at which no visible growth is observed.

## Protocol 2: Time-Kill Assay

This dynamic assay evaluates the bactericidal activity of imipenem over time.

Materials:

- Imipenem/cilastatin
- CAMHB
- Bacterial isolate
- Sterile flasks or tubes
- Shaking incubator
- MHA plates
- Sterile saline for dilutions

**Procedure:**

- Prepare Inoculum: Grow the bacterial isolate to the mid-logarithmic phase in CAMHB. Dilute to a starting concentration of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Set Up Test Conditions: Prepare flasks containing CAMHB with imipenem at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include an antibiotic-free growth control.
- Inoculation and Incubation: Inoculate the prepared flasks with the bacterial suspension. Incubate at 37°C with constant shaking.
- Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
  - Perform serial tenfold dilutions of each sample in sterile saline.
  - Plate 100  $\mu$ L of appropriate dilutions onto MHA plates.
  - Incubate the plates at 37°C for 18-24 hours.
- Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot  $\log_{10}$  CFU/mL versus time. A  $\geq 3$ - $\log_{10}$  decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[\[24\]](#)

## Protocol 3: PCR for Detection of Carbapenemase Genes

This protocol is for the molecular detection of common carbapenemase-encoding genes.

**Materials:**

- Bacterial DNA extract
- PCR primers specific for target genes (e.g., blaKPC, blaNDM, blaVIM, blaOXA-48)[\[8\]](#)[\[9\]](#)
- Taq DNA polymerase and dNTPs
- PCR buffer

- Thermocycler
- Gel electrophoresis equipment and reagents
- Positive and negative control DNA

**Procedure:**

- DNA Extraction: Isolate genomic DNA from the bacterial culture. Commercial kits are widely available and recommended for consistency.
- PCR Reaction Setup:
  - Prepare a master mix containing PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase.
  - Aliquot the master mix into PCR tubes.
  - Add template DNA (from test isolates and controls) to the respective tubes.
- Thermal Cycling: Perform PCR using a thermocycler with optimized cycling conditions (annealing temperature and extension time will depend on the primers used). A typical program includes:
  - Initial denaturation (e.g., 95°C for 5 minutes)
  - 30-35 cycles of:
    - Denaturation (e.g., 95°C for 30 seconds)
    - Annealing (e.g., 55-60°C for 30 seconds)
    - Extension (e.g., 72°C for 1 minute)
  - Final extension (e.g., 72°C for 5-10 minutes)
- Gel Electrophoresis:
  - Load the PCR products onto an agarose gel.

- Run the gel to separate the DNA fragments by size.
- Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
- Interpretation: The presence of a band of the expected size for a specific carbapenemase gene indicates a positive result.

## Protocol 4: Efflux Pump Activity Assay (MIC Reduction Assay)

This assay phenotypically detects the contribution of efflux pumps to imipenem resistance using an inhibitor.

Materials:

- Imipenem/cilastatin
- Efflux pump inhibitor (EPI), such as Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) or Phenylalanine-Arginine  $\beta$ -Naphthylamide (PA $\beta$ N)
- Bacterial isolates
- Materials for MIC determination (as in Protocol 1)

Procedure:

- Determine MIC of Imipenem: First, determine the baseline MIC of imipenem for the test isolate as described in Protocol 1.
- Determine Non-Inhibitory Concentration of EPI: Determine the highest concentration of the EPI that does not inhibit the growth of the bacterial isolate on its own.
- Perform MIC with EPI:
  - Repeat the imipenem MIC determination (Protocol 1).

- In this second assay, add the predetermined non-inhibitory concentration of the EPI to all wells of the microtiter plate or to the agar medium.
- Interpretation: A significant reduction (typically a four-fold or greater decrease) in the imipenem MIC in the presence of the EPI suggests that efflux pumps contribute to the resistance phenotype.[21]

## Visualization of Resistance Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in these application notes.

[Click to download full resolution via product page](#)

Caption: Major mechanisms of bacterial resistance to imipenem.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing imipenem resistance.

[Click to download full resolution via product page](#)

Caption: AdeRS signaling pathway regulating AdeABC efflux pump expression.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 2. Imipenem-Cilastatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Characterization of imipenem resistance mechanisms in *Pseudomonas aeruginosa* isolates from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Epidemiology and Mechanisms of High-Level Resistance to Meropenem and Imipenem in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laboratory Testing for *Klebsiella pneumoniae* Carbapenemase (KPC) and New Delhi metallo- $\beta$ -lactamase (NDM) in Gram-negative Bacteria | Gram-negative Bacteria | CDC [cdc.gov]
- 8. Detection of *Klebsiella pneumoniae* Carbapenem Resistance Genes by qPCR: Choosing the Right Method for Total DNA Extraction [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Carbapenem-Resistance Genes in *Klebsiella* Species Recovered from Selected Environmental Niches in the Eastern Cape Province, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imipenem- and meropenem-resistant mutants of *Enterobacter cloacae* and *Proteus rettgeri* lack porins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imipenem Resistance of *Enterobacter aerogenes* Mediated by Outer Membrane Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible *Pseudomonas aeruginosa* and *Enterobacteriaceae* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Complexity of resistance mechanisms to imipenem in intensive care unit strains of *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Porin Deficiency in Carbapenem-Resistant *Enterobacter aerogenes* Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Overproduction of efflux pumps caused reduced susceptibility to carbapenem under consecutive imipenem-selected stress in *Acinetobacter baumannii* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. jidc.org [jidc.org]
- 22. mdpi.com [mdpi.com]
- 23. akjournals.com [akjournals.com]
- 24. Time kill-assays of antibiotic combinations for multidrug resistant clinical isolates of OXA-48 carbapenemase producing *Klebsiella pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Detection of the *Klebsiella pneumoniae* carbapenemase (KPC) in *K. pneumoniae* Isolated from the Clinical Samples by the Phenotypic and Genotypic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of imipenem efflux-mediated resistance in *Acinetobacter* spp., using an efflux pump inhibitor | Iranian Journal of Microbiology [ijm.tums.ac.ir]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Imipenem/Cilastatin to Investigate Bacterial Resistance Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256146#application-of-imipenem-cilastatin-in-studying-bacterial-resistance-mechanisms>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)